molecular formula C15H20N2O B6449091 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide CAS No. 122828-32-4

2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide

Cat. No.: B6449091
CAS No.: 122828-32-4
M. Wt: 244.33 g/mol
InChI Key: GOTGZRRKJNIMAS-UHFFFAOYSA-N
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Description

2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide typically involves the condensation of a suitable amine with a cyclopentane derivative. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields the desired pyrrole derivative in good to excellent yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide involves its interaction with specific molecular targets. For instance, it acts as an antagonist of retinol-binding protein 4 (RBP4), impeding the ocular uptake of serum all-trans retinol . This interaction reduces the formation of cytotoxic bisretinoids in the retinal pigment epithelium, thereby mitigating the progression of diseases like age-related macular degeneration and Stargardt disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-octahydrocyclopenta[c]pyrrole-3a-carboxamide stands out due to its specific antagonistic activity against RBP4, which is not commonly observed in similar compounds. This unique mechanism of action makes it a promising candidate for therapeutic applications in ophthalmology.

Properties

IUPAC Name

2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c16-14(18)15-8-4-7-13(15)10-17(11-15)9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTGZRRKJNIMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)C(=O)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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